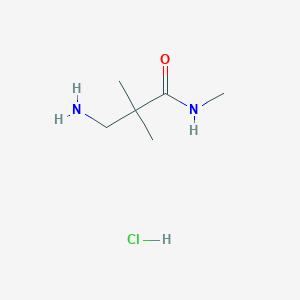

3-Amino-N,2,2-trimethyl-propanamide HCl

Description

Historical Perspective of Amino Amide Chemistry and Significance of Substituted Propanamide Scaffolds

The field of amino amide chemistry is deeply rooted in the broader history of peptide science, which has been evolving for over a century. nih.gov The amide bond is the fundamental linkage in proteins, and early research focused on understanding its formation and properties to synthesize peptides. luxembourg-bio.com This has led to the development of sophisticated methods for creating amide bonds, a cornerstone of organic synthesis. luxembourg-bio.com

Within this context, smaller amino amides and their derivatives, such as those built on a propanamide scaffold, have emerged as crucial components in medicinal chemistry. The propanamide structure is a common feature in a wide array of biologically active compounds. Academic and industrial research has demonstrated that substituted propanamide scaffolds are integral to the development of novel therapeutic agents. For instance, derivatives of propanamide have been investigated for their potential as enzyme inhibitors, targeting enzymes like urease and cyclooxygenase-2 (COX-2), which are implicated in various diseases. nih.gov Furthermore, propanamide-based structures are being explored for their antioxidant properties and in the treatment of neurodegenerative conditions like Alzheimer's disease. researchgate.netresearchgate.net

Rationale for Academic Investigation of 3-Amino-N,2,2-trimethyl-propanamide HCl as a Model Compound and Building Block

The academic investigation of this compound is driven by its potential as both a versatile building block and a model system for fundamental chemical studies. As a building block, its bifunctional nature—possessing a reactive primary amine and a stable amide group—allows for its incorporation into larger, more complex molecular architectures. nih.gov Unusual amino acids and their derivatives are considered fundamental components in modern medicinal chemistry for developing new drugs. nih.gov

The specific structural features of this compound make it particularly interesting for research:

The gem-dimethyl group: The two methyl groups on the carbon alpha to the carbonyl group introduce significant steric hindrance. This can influence the molecule's conformational preferences, reaction kinetics, and the pharmacological profile of its derivatives.

The primary amine: This group serves as a key reactive handle for introducing a wide variety of substituents or for polymerization.

The N-methyl amide: The secondary amide is a common feature in biologically active molecules and provides a site for hydrogen bonding, which is critical for molecular recognition and binding to biological targets.

Researchers utilize such model compounds to systematically study structure-activity relationships (SAR). By synthesizing a library of compounds derived from this core scaffold, scientists can probe how specific structural modifications impact biological activity, offering insights for the rational design of new molecules with desired functions.

Overview of Current Research Endeavors and Unexplored Research Frontiers

Current research involving scaffolds similar to this compound is largely concentrated in the field of medicinal chemistry. Scientists are actively designing and synthesizing novel derivatives to target a range of biological processes.

Current Research Focus:

Enzyme Inhibition: Substituted propanamides are being developed as inhibitors for various enzymes. For example, they have been incorporated into molecules designed to inhibit urease for potential treatment of H. pylori infections and COX-2 for anti-inflammatory applications. nih.gov

Antiviral Agents: Amino-functionalized scaffolds are being investigated for their potential antiviral properties. Recent studies have shown that certain amino carbonyl compounds exhibit activity against viruses like Chikungunya. nih.gov

Neurodegenerative Diseases: The development of cholinesterase inhibitors is a key strategy in managing Alzheimer's disease, and propanamide derivatives have been synthesized and tested for this purpose. researchgate.net

Peptide Mimicry: Small molecules that mimic the structure and function of peptides (peptidomimetics) are a major area of research. The amino acid-like structure of the compound makes it a candidate for incorporation into such molecules, which can offer improved stability and permeability compared to natural peptides. nih.gov

Unexplored Research Frontiers: While much of the focus has been on biological applications, several areas remain largely unexplored for this specific compound. Future research could venture into:

Materials Science: The bifunctional nature of the molecule could be exploited to synthesize novel polymers or functional materials. Its incorporation into a polymer backbone could impart specific properties like thermal stability or chelating ability.

Coordination Chemistry: The amine and amide groups can act as ligands, binding to metal ions. This could lead to the development of new catalysts or metal-organic frameworks (MOFs).

Supramolecular Chemistry: The hydrogen bonding capabilities of the amide group could be utilized in the design of self-assembling molecular systems.

Scope and Objectives of Focused Scholarly Research on the Chemical Compound

The primary objective of scholarly research focused on this compound is to leverage its unique structural characteristics for the creation of novel chemical entities with specific, predetermined functions. The scope of this research is interdisciplinary, spanning organic synthesis, medicinal chemistry, and potentially materials science.

Key Research Objectives:

Synthesis of Novel Derivatives: To develop efficient synthetic routes to modify the primary amine and explore the chemical space around the propanamide scaffold.

Structure-Activity Relationship (SAR) Studies: To systematically evaluate how modifications to the parent compound affect its biological activity or physical properties. This provides fundamental insights that guide the design of more potent or selective compounds.

Development of Therapeutic Leads: A major goal is the discovery of new lead compounds for drug development. By using this building block, researchers aim to create molecules that can effectively modulate the activity of biological targets implicated in disease. nih.gov

Exploration of New Applications: To investigate the utility of this compound and its derivatives in fields beyond traditional medicinal chemistry, such as in the development of new catalysts, sensors, or advanced materials.

In essence, this compound serves as a valuable starting point for innovation, allowing researchers to build molecular complexity and explore new scientific frontiers.

Structure

3D Structure

Properties

CAS No. |

756454-05-4 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-amino-N,2,2-trimethylpropanamide |

InChI |

InChI=1S/C6H14N2O/c1-6(2,4-7)5(9)8-3/h4,7H2,1-3H3,(H,8,9) |

InChI Key |

XMOGWWOHQKRHFS-UHFFFAOYSA-N |

SMILES |

CC(C)(CN)C(=O)NC.Cl |

Canonical SMILES |

CC(C)(CN)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino N,2,2 Trimethyl Propanamide Hcl

Established Synthetic Pathways and Routes to 3-Amino-N,2,2-trimethyl-propanamide HCl

The creation of this compound is centered around the formation of a robust amide bond. The synthesis typically involves the reaction of a carboxylic acid with an amine, a process that often requires activation of the carboxylic acid to proceed efficiently. hepatochem.com A variety of coupling reagents are available to facilitate this transformation, each with its own mechanism and suitability for specific substrates. ucl.ac.uk

Commonly used methods often employ stoichiometric amounts of activating agents. ucl.ac.uk For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. ucl.ac.ukluxembourg-bio.com Another class of reagents includes phosphonium (B103445) and aminium/uronium salts, such as BOP-Cl and HATU, which are known for their efficiency in peptide synthesis, though some can have drawbacks like capping primary amines. ucl.ac.ukluxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more reactive form, such as an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine. ucl.ac.uk

The choice of reagent and reaction conditions is critical, especially when dealing with sterically hindered substrates or electron-deficient amines, where standard methods may prove ineffective. rsc.orgrsc.org In such challenging cases, forming an acyl fluoride (B91410) as a reactive intermediate can be a successful strategy due to its high reactivity and smaller steric profile. rsc.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). ucl.ac.uk

Table 1: Interactive Data Table of Common Amide Coupling Reagents

| Reagent Class | Specific Examples | General Application |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Broadly applicable for amide bond formation through an O-acylisourea intermediate. ucl.ac.ukluxembourg-bio.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Efficient for peptide synthesis, forming an activated ester. luxembourg-bio.com |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Widely used in solid-phase synthesis, though side reactions can occur. ucl.ac.ukluxembourg-bio.com |

The gem-dimethyl group, a structural motif where two methyl groups are attached to the same carbon, is a key feature in the target molecule and is prevalent in many clinically relevant natural products. nih.govresearchgate.net The introduction of this alpha,alpha-disubstituted pattern can be achieved through various synthetic routes.

A direct and often preferred method is to utilize a starting material that already contains the gem-dimethyl moiety. For the synthesis of this compound, pivalic acid (2,2-dimethylpropanoic acid) or its derivatives serve as ideal precursors, thereby incorporating the desired structural element from the outset.

The final step in the synthesis is the formation of the hydrochloride (HCl) salt. This is a common practice for amine-containing pharmaceuticals to improve properties such as water solubility and shelf-life. wikipedia.orgnih.gov The process is a straightforward acid-base reaction where the organic amine reacts with hydrochloric acid. spectroscopyonline.comwikipedia.org

The amine's lone pair of electrons attacks a proton from the strong mineral acid, forming an ionic salt. youtube.comoxfordreference.com This conversion from a covalent compound to an ionic one often leads to crystallization, especially in less polar organic solvents where the salt is less soluble than its free base form. youtube.comjst.go.jp The hydrochloride salt can then be isolated as a crystalline solid. youtube.com The formation of the salt can be achieved by adding a solution of hydrogen chloride in a suitable solvent or by bubbling hydrogen chloride gas through the solution containing the free base. googleapis.com The resulting solid is typically collected by filtration and dried. googleapis.com This process is not only crucial for isolation and purification but can also be a key step in controlling the final solid-state properties of the active pharmaceutical ingredient. nih.govacs.org

Advanced Synthetic Techniques and Novel Precursors for Enhanced Synthesis

While this compound is achiral, the synthesis of chiral amino amide derivatives is a significant area of organic chemistry, driven by the importance of enantiomerically pure compounds in pharmaceuticals. iupac.org Several strategies exist to control the stereochemistry during synthesis.

One common approach is the use of a chiral auxiliary, a molecule that is temporarily incorporated to direct the stereochemical outcome of a reaction and is subsequently removed. acs.org For example, pseudoephedrine has been effectively used as a chiral auxiliary in the synthesis of enantiomerically pure β-amino esters. researchgate.net Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. This has been successfully applied in the asymmetric hydrogenation of various unsaturated precursors to yield chiral amines and their derivatives. acs.org The synthesis of α,α-disubstituted α-amino acids presents a particular challenge due to steric hindrance, but various methods, including those based on chiral Ni(II) complexes, have been developed to address this. researchgate.netnih.govnih.gov

Dynamic kinetic resolution is an advanced technique that combines in-situ racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of the entire racemic mixture to a single enantiomer of the product. This has been applied to the synthesis of β-amino amides through aza-Cope rearrangements. acs.org

The principles of green chemistry are increasingly being applied to amide bond formation to enhance the sustainability of these widely used reactions. ucl.ac.uk A primary goal is to move away from traditional methods that use stoichiometric amounts of coupling reagents, which generate significant waste, towards more atom-economical catalytic approaches. ucl.ac.uksigmaaldrich.com

Exploration of Biocatalytic Routes for Amino Amide Production

The synthesis of amino amides, including 3-Amino-N,2,2-trimethyl-propanamide, is increasingly benefiting from biocatalytic approaches, which offer sustainable alternatives to traditional chemical methods. rug.nl Enzymes such as nitrile hydratases, amidases, and engineered amide synthetases are pivotal in these green chemistry strategies. researchgate.netnih.gov

Nitrile Hydratase (NHase) Pathway: A potential biocatalytic route to 3-Amino-N,2,2-trimethyl-propanamide could start from the corresponding aminonitrile, 3-amino-2,2-dimethylpropanenitrile. Nitrile hydratases are capable of converting nitriles to their corresponding amides with high selectivity and efficiency under mild conditions. This enzymatic hydration would yield the desired amino amide.

Amidase-catalyzed Kinetic Resolution: In cases where a racemic mixture of an amino acid ester is used as a precursor, amidases can be employed for the kinetic resolution to produce an enantiomerically pure amino amide.

Engineered Amide Synthetases: Recent advancements have led to the development of engineered amide synthetase biocatalysts. nih.gov These enzymes can directly couple a carboxylic acid with an amine, offering a direct and atom-economical route to amide bond formation. For the synthesis of 3-Amino-N,2,2-trimethyl-propanamide, this would involve the enzymatic coupling of 3-amino-2,2-dimethylpropanoic acid with methylamine. Rational design and directed evolution of these enzymes can tailor their substrate specificity and enhance their catalytic efficiency for non-natural amino amides. nih.gov

Transaminase-based Routes: While transaminases are primarily used for amine synthesis, they can be integrated into multi-enzyme cascade reactions. frontiersin.org A plausible cascade could involve a transaminase to produce a chiral amine from a keto-acid precursor, which is then coupled to an amino acid by an amide ligase.

The table below summarizes potential biocatalytic strategies for the production of 3-Amino-N,2,2-trimethyl-propanamide.

| Biocatalytic Strategy | Starting Material | Key Enzyme(s) | Potential Product |

| Nitrile Hydration | 3-amino-2,2-dimethylpropanenitrile | Nitrile Hydratase (NHase) | 3-Amino-N,2,2-trimethyl-propanamide |

| Direct Amide Synthesis | 3-amino-2,2-dimethylpropanoic acid and methylamine | Engineered Amide Synthetase | 3-Amino-N,2,2-trimethyl-propanamide |

| Multi-enzyme Cascade | A suitable keto-acid precursor and methylamine | Transaminase, Amide Ligase | 3-Amino-N,2,2-trimethyl-propanamide |

Derivatization and Functionalization Strategies for this compound

The presence of a primary amine and a secondary amide group in this compound offers multiple sites for chemical modification. These functional groups allow for a range of derivatization strategies to generate novel molecules for various applications, including chemical biology research.

Selective Functionalization of the Primary Amine Moiety

The primary amine in 3-Amino-N,2,2-trimethyl-propanamide is a nucleophilic center that can be selectively targeted for functionalization.

Acylation: The primary amine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. nih.gov For instance, reaction with acetyl chloride would yield N-(3-(acetylamino)-2,2-dimethylpropanoyl)-N-methylacetamide. The choice of the acylating agent allows for the introduction of a wide array of functional groups.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides, such as dansyl chloride or tosyl chloride, would yield the corresponding sulfonamides. This is a common strategy for introducing fluorescent tags or protecting groups.

Table of Selective Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-Acyl derivative |

| Reductive Amination | Benzaldehyde | N-Benzyl derivative |

| Sulfonylation | Dansyl chloride | N-Sulfonyl derivative |

Chemical Modifications of the Amide Nitrogen and Carbonyl Group

While the amide bond is generally less reactive than the primary amine, it can be modified under specific conditions. chinesechemsoc.orgchinesechemsoc.org

N-Alkylation: The amide nitrogen can be alkylated, although this typically requires harsher conditions than the alkylation of the primary amine. The use of a strong base to deprotonate the amide followed by reaction with an alkyl halide can introduce a second substituent on the amide nitrogen.

Reduction of the Amide Carbonyl: The amide carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, converting the amide into a diamine. researchgate.net More selective methods using hydrosilanes catalyzed by boronic acids have also been developed. researchgate.net

Hofmann Rearrangement: The primary amide functionality, if present, can undergo Hofmann rearrangement to produce an amine with one less carbon atom. chinesechemsoc.org However, in the case of the N-methylated amide of the target compound, this reaction is not directly applicable.

Preparation of Functionalized Probes for Chemical Biology Research

The derivatization of 3-Amino-N,2,2-trimethyl-propanamide can lead to the creation of functionalized probes for chemical biology. nih.gov These probes often contain reporter groups such as fluorophores, biotin (B1667282), or photo-crosslinkers.

Fluorophore Conjugation: A common strategy involves reacting the primary amine with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., fluorescein, rhodamine, or a cyanine (B1664457) dye). This results in a stable amide linkage, covalently attaching the fluorescent tag to the molecule.

Biotinylation: The primary amine can be biotinylated using an activated biotin derivative, such as biotin-NHS. Biotinylated probes are widely used in affinity-based purification and detection assays due to the strong interaction between biotin and streptavidin.

Attachment of Photo-crosslinkers: To study molecular interactions, a photo-crosslinking group (e.g., a benzophenone (B1666685) or an aryl azide) can be introduced. This is typically achieved by acylating the primary amine with a derivative of the photo-crosslinker. Upon photoactivation, the probe can form a covalent bond with interacting biomolecules.

Table of Functionalized Probes

| Probe Type | Functional Group Introduced | Typical Reagent | Application |

| Fluorescent Probe | Fluorophore | Fluorescein-NHS ester | Fluorescence imaging, Flow cytometry |

| Affinity Probe | Biotin | Biotin-NHS ester | Affinity purification, Western blotting |

| Photo-crosslinking Probe | Benzophenone | Benzophenone-carboxylic acid (with a coupling agent) | Identifying binding partners |

Computational Chemistry and Theoretical Investigations of 3 Amino N,2,2 Trimethyl Propanamide Hcl

Molecular Structure and Conformational Analysis

A comprehensive understanding of the three-dimensional structure of 3-Amino-N,2,2-trimethyl-propanamide HCl is fundamental to understanding its chemical and physical properties. Computational methods allow for a detailed exploration of its molecular geometry and conformational flexibility.

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are essential for determining the electronic structure and the nature of chemical bonding within the this compound molecule. researchgate.netnih.govacs.org Methods such as Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational cost. acs.org These calculations can provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

Key electronic properties that would be investigated include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge throughout the molecule, highlighting regions that are electron-rich or electron-deficient. This is crucial for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals and the nature of the covalent bonds. mdpi.com

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G Level of Theory*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 3.2 D |

This table presents hypothetical data for illustrative purposes.

Conformational Landscapes and Energy Minima Elucidation

The presence of several rotatable single bonds in this compound suggests that it can exist in multiple conformations. nih.govacs.orgnih.govijcrt.org Conformational analysis aims to identify the stable conformers and the energy barriers between them. drugdesign.org This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each point, thereby generating a potential energy surface.

The primary dihedral angles to be investigated would be around the C-C and C-N bonds of the propane backbone. The results of this analysis would identify the low-energy conformers that are most likely to be populated at room temperature.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 0.85 |

| 3 | -60° (gauche) | 0.00 |

This table presents hypothetical data for illustrative purposes.

Force Field Parameterization for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. uiuc.edu However, these simulations rely on a set of parameters, known as a force field, that describe the potential energy of the system. nih.gov For a novel molecule like this compound, it is possible that not all the necessary parameters are available in standard force fields such as AMBER or CHARMM. nih.govresearchgate.net

In such cases, new parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions would need to be developed. nih.govfrontiersin.org This is typically done by fitting the force field parameters to high-level quantum mechanical data, such as potential energy scans and vibrational frequencies. researchgate.net

Table 3: Hypothetical Force Field Parameters for a Key Dihedral Angle in this compound

| Dihedral | Force Constant (kcal/mol) | Periodicity | Phase Shift (degrees) |

| H-N-C-C | 0.15 | 3 | 180 |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Studies and Theoretical Reactivity Predictions

Computational chemistry can also be used to investigate the reactivity of this compound, including its stability towards hydrolysis and its potential for further chemical modification.

Computational Elucidation of Amide Hydrolysis Pathways

The amide bond is the most labile functional group in this compound. Understanding its hydrolysis is crucial for predicting the compound's stability in aqueous environments. Computational methods can be used to model the hydrolysis reaction under both acidic and basic conditions. acs.orguregina.caresearchgate.netmcmaster.ca

These studies would involve:

Locating Transition States: Identifying the transition state structures for the key steps in the hydrolysis mechanism.

Calculating Activation Energies: Determining the energy barriers for the reaction, which provides insight into the reaction rate.

Investigating Solvent Effects: Using implicit or explicit solvent models to understand the role of water in the hydrolysis process.

Table 4: Hypothetical Activation Energies for the Rate-Determining Step of Amide Hydrolysis of this compound

| Condition | Activation Energy (kcal/mol) |

| Acid-Catalyzed | 25.4 |

| Base-Catalyzed | 20.1 |

This table presents hypothetical data for illustrative purposes.

Theoretical Probing of Derivatization and Coupling Reactions

The amino and amide groups of this compound offer sites for derivatization and coupling reactions. researchgate.netlibretexts.org Computational methods can be used to predict the feasibility and outcome of such reactions. semanticscholar.org For example, the reactivity of the primary amine towards acylation or alkylation could be investigated.

Theoretical predictions can be made by:

Modeling Reaction Intermediates and Products: Calculating the geometries and energies of the reactants, intermediates, transition states, and products.

Calculating Reaction Enthalpies: Determining whether a proposed reaction is exothermic or endothermic.

Predicting Regioselectivity: In cases where there are multiple reactive sites, computational methods can predict which site is most likely to react.

Table 5: Hypothetical Reaction Enthalpies for Derivatization Reactions of this compound

| Reaction | Reagent | Reaction Enthalpy (kcal/mol) |

| N-Acylation | Acetic Anhydride (B1165640) | -15.2 |

| N-Alkylation | Methyl Iodide | -10.8 |

This table presents hypothetical data for illustrative purposes.

Transition State Analysis and Reaction Rate Prediction

Transition state analysis is a fundamental component of computational chemistry used to study the mechanism and kinetics of chemical reactions. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of no return between reactants and products. nih.govmit.edu By identifying and characterizing the transition state, chemists can understand the energy barrier of a reaction, which is crucial for predicting its rate. mit.edu

For a molecule like this compound, transition state analysis could be employed to study various potential reactions, such as its synthesis, degradation, or metabolic pathways. For instance, one could investigate the mechanism of amide bond formation during its synthesis or the hydrolysis of the amide bond under certain conditions.

The general workflow for such an analysis would involve:

Defining the Reaction Coordinate: Identifying the key bond-making and bond-breaking events that define the reaction pathway.

Locating the Transition State (TS): Using quantum mechanical methods, such as Density Functional Theory (DFT), to search the potential energy surface for the saddle point corresponding to the TS. This is a computationally intensive process that requires sophisticated algorithms. e3s-conferences.org

Frequency Calculation: Once a potential TS is located, its identity is confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the Activation Energy (Ea): The energy difference between the transition state and the reactants provides the activation energy, a key parameter in the Arrhenius equation for reaction rate prediction.

Hypothetical Data for Reaction Rate Prediction:

The predicted reaction rate constant (k) can be calculated using Transition State Theory (TST). The table below illustrates hypothetical data that could be generated from a computational study on the hydrolysis of 3-Amino-N,2,2-trimethyl-propanamide.

| Parameter | Hypothetical Value | Unit | Description |

| ΔG‡ (Gibbs Free Energy of Activation) | 25.5 | kcal/mol | The energy barrier for the reaction to occur. |

| Imaginary Frequency | -350 | cm-1 | Confirms the structure as a true transition state. |

| Predicted Rate Constant (k) at 298 K | 1.2 x 10-5 | s-1 | The predicted rate of the reaction at room temperature. |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific compound.

Molecular Interactions and Binding Prediction with Research Targets

Understanding how a small molecule interacts with biological macromolecules, such as proteins, is a cornerstone of drug discovery and molecular biology. nih.govannualreviews.org Computational methods like molecular docking and energetic analysis can predict the binding mode and affinity of a ligand to a target protein, providing insights that can guide further research. nih.govijprdjournal.com

Molecular Docking Studies with Selected Academic Target Proteinsresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcap.in It is widely used to screen virtual libraries of compounds against a protein target to identify potential binders. ijprdjournal.com

For this compound, molecular docking could be used to explore its potential interactions with various academic target proteins. The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a 3D conformer of the ligand, 3-Amino-N,2,2-trimethyl-propanamide.

Defining the Binding Site: Identifying the active site or pocket on the protein where the ligand is expected to bind.

Docking Simulation: Using a docking algorithm to sample a large number of possible orientations and conformations of the ligand within the binding site. nih.gov

Scoring and Ranking: Evaluating each pose using a scoring function that estimates the binding affinity. The poses are then ranked to identify the most likely binding mode. nih.gov

Illustrative Molecular Docking Results:

The following table shows hypothetical docking results of 3-Amino-N,2,2-trimethyl-propanamide against two different academic target proteins.

| Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

| Protein Kinase A | -6.8 | Hydrogen bond between the primary amine and a backbone carbonyl of the protein; Hydrophobic interactions involving the trimethyl group. |

| GABA Receptor | -5.2 | Ionic interaction between the protonated amine and an acidic residue (e.g., Aspartate); van der Waals contacts. |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific compound.

Energetic Analysis of Protein-Ligand Complex Formation

While docking provides a rapid assessment of binding, more rigorous methods are needed for an accurate energetic analysis of the protein-ligand complex. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide more detailed insights into the binding free energy.

These methods typically analyze a trajectory from a molecular dynamics (MD) simulation of the protein-ligand complex. The binding free energy (ΔGbind) is decomposed into various components:

ΔEmolecular mechanics: Includes van der Waals and electrostatic interactions.

ΔGsolvation: The energy change associated with solvating the complex, often split into polar and non-polar contributions.

-TΔS: The entropic contribution to binding.

This analysis can reveal which interactions are the primary drivers of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. neovarsity.orgwikipedia.org These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. researchgate.netneovarsity.orgsemanticscholar.org

To build a QSAR model for analogs of this compound, one would need a dataset of structurally related compounds with experimentally measured biological activity against a specific target. The workflow includes:

Data Collection: Assembling a set of molecules and their corresponding activities.

Descriptor Calculation: For each molecule, calculating a set of numerical values (descriptors) that describe its physicochemical properties (e.g., logP, molecular weight) or structural features (e.g., topological indices). neovarsity.org

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that correlates the descriptors with the biological activity. researchgate.netneovarsity.org

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and reliable. wikipedia.orgsemanticscholar.org

Example of a QSAR Equation:

A hypothetical QSAR model for a series of analogs might look like the following linear equation:

Biological Activity (log 1/C) = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + constant

This equation suggests that higher lipophilicity (logP) and more hydrogen bond donors increase activity, while a larger molecular weight is detrimental. Such a model could then be used to design novel analogs with potentially improved activity.

Role As a Chemical Scaffold and Building Block in Exploratory Chemical Research

Integration into Novel Chemical Entities for Advanced Chemical Biology Research

The structural features of 3-Amino-N,2,2-trimethyl-propanamide HCl make it an attractive starting point for the synthesis of diverse molecular libraries aimed at probing biological systems. The presence of two distinct functional groups—the primary amine and the amide—allows for orthogonal chemical modifications, enabling the generation of a wide array of derivatives.

The use of a common structural moiety, often referred to as a scaffold or template, is a cornerstone of combinatorial chemistry. chimia.ch The goal is to create a large number of compounds that share a core structure but have varied peripheral groups. chimia.ch The 3-Amino-N,2,2-trimethyl-propanamide scaffold is particularly well-suited for this approach due to several key features:

Vectorial Complexity: The scaffold possesses two primary points of diversification: the primary amino group and the nitrogen of the propanamide. This allows for the systematic introduction of a wide range of substituents, leading to a library of compounds with diverse physicochemical properties.

Steric Influence: The gem-dimethyl group adjacent to the amide nitrogen introduces significant steric hindrance. This can be exploited to create molecules with specific conformational preferences, which is a crucial aspect in designing ligands for biological targets. drugdesign.org

Synthetic Tractability: The primary amine is readily functionalized through standard reactions such as acylation, alkylation, and reductive amination. The amide bond, while more stable, can also be modified or can serve as a key interaction point in a final compound.

Illustrative Combinatorial Library Design

| Scaffold Position | Reaction Type | Example Building Blocks |

|---|---|---|

| Primary Amine | Acylation | Aromatic and aliphatic acid chlorides |

| Primary Amine | Reductive Amination | Aldehydes and ketones |

This table illustrates a hypothetical design for a combinatorial library based on the 3-Amino-N,2,2-trimethyl-propanamide scaffold, showcasing the types of reactions and building blocks that could be employed to generate a diverse set of compounds.

High-throughput synthesis (HTS) is essential for the rapid generation of large chemical libraries. rsc.org Solid-phase synthesis is a particularly powerful technique for HTS, as it simplifies the purification process by allowing for the easy removal of excess reagents and byproducts by simple filtration. crsubscription.com

The 3-Amino-N,2,2-trimethyl-propanamide scaffold can be adapted for solid-phase synthesis. For instance, the primary amine can be attached to a solid support via a cleavable linker. This would allow for subsequent chemical modifications to be performed in a high-throughput fashion, with the final compounds being released from the solid support in the last step.

A typical solid-phase synthesis workflow for a library based on this scaffold might involve:

Attachment of the scaffold to a resin via the primary amine.

Splitting the resin into multiple portions. crsubscription.com

Reacting each portion with a different building block at the amide nitrogen.

Cleavage of the final compounds from the resin.

This approach allows for the parallel synthesis of a large number of compounds, significantly accelerating the discovery of new chemical entities with interesting biological activities. nih.gov

Applications in the Development of Research Probes and Tools

Research probes are indispensable tools in chemical biology for the study of biological processes in their native environment. The 3-Amino-N,2,2-trimethyl-propanamide scaffold can be functionalized to create a variety of such probes.

Fluorescent probes are small molecules that emit light upon excitation and can be used to visualize biological structures and processes in real-time. nih.gov A successful fluorescent probe should be selective for its target, stable under physiological conditions, and exhibit a strong change in fluorescence upon binding. nih.gov

A fluorescently tagged derivative of 3-Amino-N,2,2-trimethyl-propanamide could be synthesized by attaching a fluorophore to the primary amine. The choice of fluorophore would depend on the specific application, with factors such as excitation and emission wavelengths, quantum yield, and photostability being important considerations. The propanamide portion of the molecule could be modified to include a recognition element that directs the probe to a specific cellular target. nih.govrsc.org

Hypothetical Photophysical Properties of a Fluorescently Tagged Derivative

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Target |

|---|---|---|---|---|

| Dansyl-Propanamide | 340 | 520 | 0.65 | Non-specific cellular stain |

This table presents hypothetical data for two fluorescent derivatives of the scaffold, illustrating how different fluorophores could be used to create probes with distinct spectral properties for various imaging applications.

Affinity probes are used to identify the binding partners of a small molecule within a complex biological sample, such as a cell lysate. nih.gov These probes typically consist of three components: a recognition element that binds to the target, a reactive group that forms a covalent bond with the target, and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) that allows for the subsequent isolation and identification of the target protein. nih.govrsc.org

The 3-Amino-N,2,2-trimethyl-propanamide scaffold could be elaborated into an affinity probe by incorporating these three elements. The core propanamide structure would serve as the recognition element, which could be optimized for a particular target. A photoreactive group, such as a diazirine, could be introduced to enable covalent cross-linking to the target upon UV irradiation. nih.gov Finally, a reporter tag would be attached, often at the primary amine, to facilitate the enrichment and identification of the labeled proteins.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolytic degradation. nih.govlongdom.org A common strategy in the design of peptidomimetics is to introduce conformational constraints into the peptide backbone to favor a specific bioactive conformation. upc.edu

The 3-Amino-N,2,2-trimethyl-propanamide structure contains a gem-dimethyl group, which is a classic example of a sterically hindering group used to create conformationally restricted amino acid analogs. drugdesign.org Incorporating this building block into a peptide sequence can induce specific secondary structures, such as β-turns or helical conformations. drugdesign.org The steric bulk of the gem-dimethyl group can also shield the adjacent amide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptide mimetic. The synthesis of peptides containing such highly sterically hindered amino acids can be challenging, but specialized coupling methods have been developed to address this issue. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dansyl-Propanamide |

Advanced Analytical Methodologies for Research Characterization of 3 Amino N,2,2 Trimethyl Propanamide Hcl

Spectroscopic Techniques in Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-Amino-N,2,2-trimethyl-propanamide HCl, offering detailed insights into its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR would be employed.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons. For propanamide and its derivatives, the protons of the amide group (NH₂) typically appear as a broad singlet. pearson.comyoutube.comdocbrown.info

Expected ¹H NMR Data for this compound: Based on its structure, the following table outlines the predicted ¹H NMR signals. The exact chemical shifts can vary based on the solvent and concentration.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| C(CH₃)₂ (gem-dimethyl) | ~1.2 | Singlet | 6H |

| N-CH₃ (N-methyl) | ~2.7 | Singlet (or Doublet if coupled to N-H) | 3H |

| CH₂-NH₃⁺ (methylene) | ~3.0 | Singlet | 2H |

| CONH (amide proton) | ~7.0 - 8.5 | Broad Singlet | 1H |

| NH₃⁺ (ammonium protons) | ~7.5 - 9.0 | Broad Singlet | 3H |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data for this compound:

| Assignment | Expected Chemical Shift (δ, ppm) |

| C(CH₃)₂ (gem-dimethyl carbons) | ~25 |

| N-CH₃ (N-methyl carbon) | ~26 |

| C (CH₃)₂ (quaternary carbon) | ~40 |

| CH₂-NH₃⁺ (methylene carbon) | ~48 |

| C=O (carbonyl carbon) | ~175 |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would confirm its molecular formula (C₆H₁₅ClN₂O) by providing a highly accurate mass measurement of the protonated molecular ion [M+H]⁺.

The fragmentation of amides and amines in a mass spectrometer typically occurs via pathways like α-cleavage and McLafferty rearrangement. nih.govjove.comjove.com In the case of 3-Amino-N,2,2-trimethyl-propanamide, α-cleavage is a likely fragmentation pathway. jove.com This involves the cleavage of bonds adjacent to the nitrogen atom or the carbonyl group, leading to the formation of stable carbocations or acylium ions.

Expected Fragmentation Patterns in EI-MS: Electron Impact (EI) mass spectrometry would likely lead to characteristic fragments.

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 130 | [C₆H₁₄N₂O]⁺ | Molecular ion of the free base |

| 86 | [C₄H₈NO]⁺ | α-cleavage, loss of (CH₃)₂CNH₂ radical |

| 72 | [C₃H₈N₂]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |

| 58 | [C₂H₅N₂]⁺ | Further fragmentation |

| 44 | [CONH₂]⁺ | Cleavage of the R-CONH₂ bond nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands. The primary amine, being protonated in the HCl salt form, will show N-H stretching bands that are different from a free primary amine. spectroscopyonline.comquora.com The amide group has very characteristic absorptions. wpmucdn.comblogspot.com

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| R-NH₃⁺ | N-H Stretch | 3000-3300 (broad) | Strong |

| Amide (R-CONH-R') | N-H Stretch | 3200-3400 | Strong |

| Amide | C=O Stretch (Amide I band) | 1640-1680 | Strong |

| Amide | N-H Bend (Amide II band) | 1550-1640 | Moderate-Strong |

| Alkane | C-H Stretch | 2850-2960 | Strong |

| R-NH₃⁺ | N-H Bend | 1500-1600 | Moderate |

Chromatographic Separation Techniques for Research Mixtures

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products that may be present in research mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds and for monitoring the progress of chemical reactions. Due to the polar nature of this compound, arising from the primary amine and amide functional groups, it is poorly retained on standard reversed-phase columns (like C18). myfoodresearch.comhelixchrom.com

To achieve good separation and peak shape, several HPLC strategies can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and would be a suitable choice. obrnutafaza.hr

Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering enhanced retention for polar and charged analytes. helixchrom.com

Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of the charged amine on a reversed-phase column.

Derivatization: Pre-column derivatization with a chromophoric or fluorophoric agent can enhance detection sensitivity and improve chromatographic behavior. myfoodresearch.comliberty.edu

A typical HPLC method would be developed to provide a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to its low volatility and high polarity, this compound is not suitable for direct GC-MS analysis. researchgate.netnih.gov Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. jfda-online.comlibretexts.orgsigmaaldrich.com

Common derivatization strategies for amines and amides include:

Silylation: Reacting the active hydrogens on the amine and amide groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. libretexts.orgsigmaaldrich.com

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form fluoroacyl derivatives, which are highly volatile and detectable by an electron capture detector (ECD). jfda-online.com

Alkylation: This method can also be used to decrease polarity. jfda-online.com

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatogram will show the retention time of the derivatized analyte, and the mass spectrometer will provide a mass spectrum of the derivative, which can be used for structural confirmation and identification of impurities. sigmaaldrich.com

Chiral Chromatography for Enantiomeric Excess Determination and Chiral Resolution Studies

The stereochemistry of pharmaceutical compounds is a critical attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For the compound this compound, which possesses a chiral center at the C3 position of the propanamide backbone, the ability to separate and quantify the individual enantiomers is paramount for research, development, and quality control. Chiral chromatography is the most powerful and widely used technique for determining enantiomeric excess (e.e.) and for performing chiral resolution studies.

The separation of enantiomers by chromatography relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector. This selector can be a component of the stationary phase (chiral stationary phase, CSP) or a mobile phase additive (chiral mobile phase additive, CMPA). The differential stability of these diastereomeric complexes results in different retention times for the two enantiomers, enabling their separation.

For a compound like 3-Amino-N,2,2-trimethyl-propanamide, which is an amino acid derivative, several chiral chromatography techniques could be theoretically applied. The selection of a suitable method often involves screening various CSPs and mobile phase conditions to achieve optimal resolution.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas chromatography is a viable option for the enantiomeric separation of volatile and thermally stable compounds. For non-volatile amino acid derivatives like this compound, derivatization is a necessary prerequisite to increase volatility. A common approach involves the N-acylation and O-alkylation of the amino and carboxyl groups, respectively. For instance, derivatization to N-trifluoroacetyl-O-methyl esters has proven effective for a wide range of amino acids. nih.gov

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. Polysiloxane-based CSPs, such as those incorporating cyclodextrin (B1172386) derivatives (e.g., Lipodex E), are often employed for the enantioseparation of amino acid derivatives. nih.gov The determination of the enantiomeric excess can be highly accurate, with potential errors in the range of ±0.5% to 2.5%. nih.gov

A hypothetical research finding for the chiral GC separation of derivatized 3-Amino-N,2,2-trimethyl-propanamide could be summarized as follows:

| Parameter | Value |

| Derivatization | N-trifluoroacetylation and O-methylation |

| GC Column | Lipodex E |

| Temperature Program | Initial 40°C, ramp to 190°C |

| Hypothetical Retention Time (R-enantiomer) | 15.2 min |

| Hypothetical Retention Time (S-enantiomer) | 16.5 min |

| Hypothetical Resolution (Rs) | > 1.5 |

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for chiral separations, as it can be applied to a broader range of compounds without the need for derivatization. For this compound, direct separation of the enantiomers can be attempted using various types of chiral stationary phases.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most successful and versatile for a wide range of chiral compounds. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Due to the weak UV absorption of the propanamide backbone, derivatization with a UV-active group, such as a benzoyl group, could be employed to enhance detection sensitivity. google.com This approach has been successfully used for the analysis of other amino compounds like 3-aminopiperidine. google.com

A potential HPLC method for the chiral resolution of derivatized 3-Amino-N,2,2-trimethyl-propanamide could be structured as follows:

| Parameter | Description |

| Derivatization Agent | Benzoyl chloride (hypothetical) |

| HPLC Column | Chiral stationary phase (e.g., cellulose or amylose-based) |

| Mobile Phase | A mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Detection | UV at a wavelength corresponding to the benzoyl chromophore (e.g., 254 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Column Temperature | Controlled, e.g., 25-40°C |

This table outlines a potential methodology based on established principles for analogous compounds, given the absence of specific literature for this compound.

Biochemical and Biological Interaction Studies of 3 Amino N,2,2 Trimethyl Propanamide Hcl Strictly Mechanistic/research Oriented

In Vitro Enzyme Modulation and Kinetic Characterization

No studies detailing the in vitro enzyme modulation by 3-Amino-N,2,2-trimethyl-propanamide HCl were found. Research in this area would be essential to understand its potential as an enzyme inhibitor or activator.

Mechanistic Investigations of Enzyme-Substrate/Ligand Interactions

There is no available information on the mechanistic investigations into how this compound might interact with enzyme active sites or allosteric sites.

Determination of Kinetic Parameters (e.g., Kᵢ, kcat) in Cell-Free Systems

No data on kinetic parameters such as the inhibition constant (Kᵢ) or the catalytic rate (kcat) for the interaction of this compound with any enzyme have been published in the reviewed literature.

Table 1: Hypothetical Kinetic Parameters for this compound (Note: This table is for illustrative purposes only as no data was found.)

| Enzyme Target | Kᵢ (nM) | kcat (s⁻¹) | Type of Inhibition |

|---|---|---|---|

| Not Available | N/A | N/A | N/A |

Receptor Binding Profile Investigations in Recombinant Systems

A review of available literature did not yield any studies on the receptor binding profile of this compound.

Radioligand Binding Assays for Receptor Affinity Determination in Prepared Membranes

No data from radioligand binding assays are available to determine the affinity (e.g., Kᵢ, IC₅₀) of this compound for any specific receptors.

Table 2: Hypothetical Receptor Binding Affinities (Kᵢ) for this compound (Note: This table is for illustrative purposes only as no data was found.)

| Receptor | Radioligand Used | Kᵢ (nM) | Membrane Source |

|---|---|---|---|

| Not Available | N/A | N/A | N/A |

Functional Assays in Recombinant Cell Lines for Agonist/Antagonist Characterization as Research Tools

There are no published functional assay results to characterize this compound as a potential agonist, antagonist, or allosteric modulator at any receptor.

Cellular Pathway Modulation in Defined Model Systems

No research has been found that investigates the effects of this compound on intracellular signaling cascades or other cellular pathways in defined model systems.

Investigation of Intracellular Signaling Cascade Perturbations in Cell Lines

There is no available research detailing the effects of this compound on intracellular signaling cascades in any studied cell lines. Consequently, no data can be presented on its potential to perturb specific pathways such as MAPK/ERK, PI3K/Akt, or others.

Proteomic Analysis of Protein Interactions and Post-Translational Modifications

No studies have been published that conduct a proteomic analysis of cellular responses to this compound. As a result, there is no information regarding its specific protein binding partners or its influence on post-translational modifications like phosphorylation, ubiquitination, or acetylation. nih.govthermofisher.com While the general principles of how amino acid derivatives can modulate protein-protein interactions are established, these have not been specifically tested for this compound. nih.gov

Transcriptomic Analysis of Gene Expression Changes in Response to Chemical Treatment

There is a lack of transcriptomic data, such as from microarray or RNA-sequencing studies, that would detail changes in gene expression in response to treatment with this compound. Therefore, it is not possible to report on which genes or genetic pathways might be upregulated or downregulated by this compound.

Future Directions and Emerging Research Avenues for 3 Amino N,2,2 Trimethyl Propanamide Hcl

Untapped Potential in Novel Chemical Synthesis Methodologies

The future synthesis of 3-Amino-N,2,2-trimethyl-propanamide HCl and its derivatives could benefit from innovative synthetic strategies that are currently being applied to other complex amide structures. Research into related compounds, such as substituted propanamides, often involves multi-step synthesis protocols that can be optimized for yield, purity, and cost-effectiveness. For instance, studies on novel L-serinamides have demonstrated the successful synthesis of a series of substituted propanamides as potential anti-tumor agents. nih.gov

Future research could focus on developing stereoselective synthetic routes to afford specific enantiomers of this compound, which would be crucial for elucidating structure-activity relationships (SAR). Furthermore, the exploration of green chemistry principles in its synthesis, such as the use of environmentally benign solvents and catalysts, represents a significant and largely untapped area of research.

Table 1: Hypothetical Comparison of Synthetic Approaches for Amide-Containing Compounds

| Methodology | Potential Advantages for this compound | Key Research Focus |

| Combinatorial Synthesis | Rapid generation of a library of derivatives for screening. | Identification of novel biological activities. |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of synthesis for potential large-scale production. |

| Biocatalysis | High stereoselectivity and milder reaction conditions. | Production of enantiomerically pure compound. |

Integration into Advanced Computational Frameworks and Machine Learning Models

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. For a compound like this compound, where empirical data is scarce, in silico methods offer a powerful approach to predict its properties and potential biological activities.

Advanced computational models can be used to simulate the compound's interaction with various biological targets, such as enzymes and receptors. For example, in the study of certain ceramide analogs, the partial atomic charge of an imine carbon atom was identified as a valuable parameter for predicting biological activity. nih.gov Similar quantum mechanical calculations could be applied to this compound to identify key structural features that may govern its function.

Machine learning algorithms, trained on large datasets of chemical structures and their associated biological activities, could also be employed to predict the likelihood of this compound exhibiting specific therapeutic effects. This approach can help prioritize experimental studies and guide the design of new derivatives with enhanced properties.

Table 2: Potential Computational and Machine Learning Applications

| Computational Tool | Application to this compound | Desired Outcome |

| Molecular Docking | Simulation of binding to protein targets. | Identification of potential biological targets. |

| Quantum Mechanics | Calculation of electronic properties (e.g., partial atomic charges). | Understanding structure-activity relationships. nih.gov |

| Machine Learning (QSAR) | Prediction of biological activity based on chemical structure. | Prioritization for biological screening. |

| Molecular Dynamics | Simulation of conformational changes over time. | Insight into dynamic interactions with biological systems. |

Expansion of Biochemical Tool Applications for Fundamental Biological Discovery

The field of chemical biology utilizes small molecules as probes to study and manipulate biological processes. umd.edu this compound, with its primary amine and amide functionalities, could potentially be developed into a versatile biochemical tool.

One avenue of research is the modification of the core structure to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282). These modified versions could be used in cellular imaging studies to track the compound's localization or to identify its binding partners through pull-down assays. The development of such molecular probes is a key aspect of chemical biology, enabling the investigation of complex biological functions. umd.edu

Furthermore, if the compound is found to inhibit a specific enzyme or protein-protein interaction, it could serve as a valuable tool for dissecting the roles of these components in cellular pathways. The use of chemical tools to dissect biological pathways is a central theme in many chemical biology research programs. nih.gov

Interdisciplinary Research Collaborations to Elucidate Complex Chemical Biology Phenomena

The full potential of this compound can only be realized through collaborations that bridge multiple scientific disciplines. stonybrook.edu The study of complex chemical biology phenomena requires an integrated approach, combining expertise from synthetic chemistry, cell biology, pharmacology, and computational science. umd.edustonybrookmedicine.edu

For instance, synthetic chemists could focus on creating a library of derivatives, which are then passed to cell biologists for screening in various disease models. Promising "hits" from these screens could then be investigated by pharmacologists to understand their mechanism of action, while computational chemists could build models to explain the observed activities and guide the next round of synthesis. stonybrookmedicine.edu Such interdisciplinary collaborations are fostered by institutes and training programs dedicated to chemical biology, which bring together researchers from diverse backgrounds to solve complex biomedical problems. nih.govstonybrook.edu

The investigation of novel compounds like this compound within such a collaborative framework could lead to significant discoveries, potentially uncovering new therapeutic agents or research tools. stonybrookmedicine.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.